molecular formula C8H20ClN B089684 Octylamine Hydrochloride CAS No. 142-95-0

Octylamine Hydrochloride

Cat. No.: B089684
CAS No.: 142-95-0
M. Wt: 165.7 g/mol
InChI Key: PHFDTSRDEZEOHG-UHFFFAOYSA-N
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Description

Octylamine Hydrochloride, also known as 1-octanamine hydrochloride, is an organic compound with the molecular formula C8H20ClN. It is a quaternary ammonium salt that appears as a white crystalline solid. This compound is commonly used in various chemical and industrial applications due to its surfactant properties and its role in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Octylamine Hydrochloride can be synthesized through the reaction of octylamine with hydrochloric acid. The reaction is typically carried out in an aqueous solution, where octylamine is dissolved in water and hydrochloric acid is added dropwise. The mixture is then stirred at room temperature until the reaction is complete, resulting in the formation of octylammonium chloride as a precipitate .

Industrial Production Methods

In industrial settings, octylammonium chloride is produced using a similar method but on a larger scale. The process involves the continuous addition of hydrochloric acid to a solution of octylamine under controlled conditions to ensure complete reaction and high yield. The product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

Octylamine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophile used. For example, reacting octylammonium chloride with sodium hydroxide can produce octylamine and sodium chloride .

Comparison with Similar Compounds

Similar Compounds

  • Hexylammonium chloride
  • Decylammonium chloride
  • Dodecylammonium chloride

Comparison

Octylamine Hydrochloride is unique among these compounds due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant and phase transfer catalyst. In comparison, hexylammonium chloride has a shorter chain length and may be less effective in certain applications, while decylammonium chloride and dodecylammonium chloride have longer chains and may exhibit different solubility and surfactant properties .

Properties

IUPAC Name

octan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N.ClH/c1-2-3-4-5-6-7-8-9;/h2-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFDTSRDEZEOHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

111-86-4 (Parent)
Record name 1-Octanamine, hydrochloride (1:1)
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DSSTOX Substance ID

DTXSID7059725
Record name Octylammonium chloride
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Molecular Weight

165.70 g/mol
Source PubChem
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CAS No.

142-95-0
Record name Octylammonium chloride
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Record name 1-Octanamine, hydrochloride (1:1)
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Record name Octylammonium chloride
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Record name 1-Octanamine, hydrochloride (1:1)
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Record name Octylammonium chloride
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Record name Octylammonium chloride
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Record name 1-OCTANAMINE, HYDROCHLORIDE (1:1)
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Synthesis routes and methods

Procedure details

K2CO3, ZnO and TiO2 were thoroughly ground to form a homogeneous mixture having the stoichiometric K0.80 (Zn0.40 Ti1.60)O4 which was then fired in air in a ceramic crucible at 900° C. for 200 minutes and then at 1050° C. for 720 minutes. The product was then reground and refired under the same conditions. The resulting stiff powder was then ground to about 100 mesh to yield a product analyzed as K0.66 (ZN0.35 Ti1.49)O4. The d-layer spacing from X-ray powder diffraction d(A) was measured as 7.83. Excess octylamine (5 mole equiv/mole equiv of titanozincate) was slowly added to a solution of 12% HCl (49 equiv HCl/mole) while keeping the temperature of the reaction mixture below 50° C. to form an aqueous octylammonium chloride solution. The titanozincate was then added to the chloride solution and the mixture was heated to reflux for 24 hours. The reaction mixture was cooled, filtered and washed with hot distilled water. The air dried product was a material having the composition
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octylamine Hydrochloride
Reactant of Route 2
Octylamine Hydrochloride
Reactant of Route 3
Octylamine Hydrochloride
Reactant of Route 4
Octylamine Hydrochloride
Reactant of Route 5
Octylamine Hydrochloride
Reactant of Route 6
Octylamine Hydrochloride

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